molecular formula C21H18ClNO3 B11642545 methyl (4Z)-1-benzyl-4-(3-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-benzyl-4-(3-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11642545
M. Wt: 367.8 g/mol
InChI Key: AYROYLAXZOXIFQ-PDGQHHTCSA-N
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Description

METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

Uniqueness

What sets METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

methyl (4Z)-1-benzyl-4-[(3-chlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H18ClNO3/c1-14-19(21(25)26-2)18(12-16-9-6-10-17(22)11-16)20(24)23(14)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3/b18-12-

InChI Key

AYROYLAXZOXIFQ-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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